molecular formula C11H10FN3O B13179915 (E)-7-Fluoro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide

(E)-7-Fluoro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide

Cat. No.: B13179915
M. Wt: 219.21 g/mol
InChI Key: VHWVTCZOSLKBCC-UHFFFAOYSA-N
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Description

(E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carboximidamide moiety attached to a methylisoquinoline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methylisoquinoline core, followed by the introduction of the fluorine atom through electrophilic fluorination. The hydroxy group is then introduced via hydroxylation, and the carboximidamide moiety is added through a reaction with an appropriate amidine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboximidamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboximidamide moiety may produce primary or secondary amines.

Scientific Research Applications

(E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The fluorine atom and hydroxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboximidamide moiety may interact with nucleophilic sites in biological molecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-5-methylisoquinoline-1-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.

    7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide: Lacks the methyl group, which may influence its steric interactions and overall stability.

Uniqueness

(E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the hydroxy and carboximidamide groups provide versatile sites for chemical modifications and interactions.

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

7-fluoro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H10FN3O/c1-6-4-7(12)5-9-8(6)2-3-14-10(9)11(13)15-16/h2-5,16H,1H3,(H2,13,15)

InChI Key

VHWVTCZOSLKBCC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)F

Canonical SMILES

CC1=CC(=CC2=C1C=CN=C2C(=NO)N)F

Origin of Product

United States

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